molecular formula C15H17NO3S2 B5723515 4-methoxy-3-methyl-N-[3-(methylthio)phenyl]benzenesulfonamide

4-methoxy-3-methyl-N-[3-(methylthio)phenyl]benzenesulfonamide

Cat. No. B5723515
M. Wt: 323.4 g/mol
InChI Key: VLUWLDUHAKIPDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-3-methyl-N-[3-(methylthio)phenyl]benzenesulfonamide, also known as MMMPB, is a sulfonamide compound that has been synthesized for its potential use in scientific research. MMMPB has been found to have a range of biochemical and physiological effects, making it a promising tool for researchers in the fields of pharmacology and biochemistry.

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-[3-(methylthio)phenyl]benzenesulfonamide involves the inhibition of enzymes involved in the metabolism of drugs and other compounds. Specifically, 4-methoxy-3-methyl-N-[3-(methylthio)phenyl]benzenesulfonamide inhibits the activity of cytochrome P450 enzymes, which are responsible for the metabolism of a wide range of compounds.
Biochemical and Physiological Effects:
4-methoxy-3-methyl-N-[3-(methylthio)phenyl]benzenesulfonamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes in vitro and in vivo. 4-methoxy-3-methyl-N-[3-(methylthio)phenyl]benzenesulfonamide has also been found to inhibit the growth of certain cancer cells in vitro. Additionally, 4-methoxy-3-methyl-N-[3-(methylthio)phenyl]benzenesulfonamide has been found to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methoxy-3-methyl-N-[3-(methylthio)phenyl]benzenesulfonamide in lab experiments is its specificity for cytochrome P450 enzymes. This allows researchers to investigate the effects of compounds on specific enzymes without affecting other metabolic pathways. However, one limitation of using 4-methoxy-3-methyl-N-[3-(methylthio)phenyl]benzenesulfonamide is its potential toxicity at high doses. Careful dosing and monitoring of experimental animals is necessary to avoid adverse effects.

Future Directions

There are several potential future directions for research involving 4-methoxy-3-methyl-N-[3-(methylthio)phenyl]benzenesulfonamide. One area of interest is the development of new compounds based on the structure of 4-methoxy-3-methyl-N-[3-(methylthio)phenyl]benzenesulfonamide that may have improved activity or selectivity. Additionally, 4-methoxy-3-methyl-N-[3-(methylthio)phenyl]benzenesulfonamide could be used in combination with other compounds to investigate the effects of multiple compounds on metabolic pathways. Finally, further research is needed to investigate the potential therapeutic uses of 4-methoxy-3-methyl-N-[3-(methylthio)phenyl]benzenesulfonamide and related compounds.

Synthesis Methods

The synthesis of 4-methoxy-3-methyl-N-[3-(methylthio)phenyl]benzenesulfonamide involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 3-(methylthio)aniline in the presence of a base. The resulting compound is then purified through recrystallization to obtain 4-methoxy-3-methyl-N-[3-(methylthio)phenyl]benzenesulfonamide in its pure form.

Scientific Research Applications

4-methoxy-3-methyl-N-[3-(methylthio)phenyl]benzenesulfonamide has been used in scientific research as a tool for investigating the mechanisms of action of various compounds. It has been found to be particularly useful in the study of enzymes involved in the metabolism of drugs and other compounds. 4-methoxy-3-methyl-N-[3-(methylthio)phenyl]benzenesulfonamide has also been used to investigate the effects of sulfonamide compounds on biological systems.

properties

IUPAC Name

4-methoxy-3-methyl-N-(3-methylsulfanylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S2/c1-11-9-14(7-8-15(11)19-2)21(17,18)16-12-5-4-6-13(10-12)20-3/h4-10,16H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUWLDUHAKIPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-3-methyl-N-[3-(methylsulfanyl)phenyl]benzenesulfonamide

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